molecular formula C11H15NO5S B1408171 2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid CAS No. 1448673-87-7

2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid

Cat. No. B1408171
CAS RN: 1448673-87-7
M. Wt: 273.31 g/mol
InChI Key: QYKMXOQBSUGIQR-UHFFFAOYSA-N
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Description

2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid (THPTCA) is a synthetic compound with a wide range of applications in scientific research. It has been used in the synthesis of various compounds and has been found to have a number of biochemical and physiological effects. In We will also discuss the potential future directions for research involving THPTCA.

Scientific Research Applications

Synthesis and Chemical Reactivity

2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid and its derivatives are crucial intermediates in the synthesis of various heterocyclic compounds. These compounds are used in diverse chemical reactions to synthesize novel compounds with potential biological activities. For instance, the synthesis of ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates, as precursors in Sonogashira-type cross-coupling reactions, demonstrates the versatility of similar compounds in obtaining 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles, which are key intermediates for further chemical transformations into condensed pyrazoles and pyridinones (Eglė Arbačiauskienė et al., 2011).

Structural Characterization and X-ray Crystallography

Compounds similar to 2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid have been characterized using various analytical techniques, including X-ray crystallography. For example, the structure of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester was elucidated, demonstrating its importance as an intermediate in the synthesis of anticoagulants like apixaban (Qing Wang et al., 2017).

Catalysis and Chemical Transformations

Research on similar thiazole derivatives explores their applications in catalysis and as building blocks for the synthesis of complex molecules. The development of novel pyrazolyl-thiazoles and their evaluation for antidiabetic properties exemplifies the potential of these compounds in the synthesis of biologically active molecules. Such studies reveal that thiazole derivatives, through strategic chemical modifications, can serve as potent inhibitors for enzymes like α-amylase and α-glucosidase, underlining their significance in medicinal chemistry (Biointerface Research in Applied Chemistry, 2020).

Luminescent Properties and Material Science

The exploration of the luminescent properties of pyrazolecarboxylic metal-organic frameworks showcases the application of thiazole derivatives in material science. These complexes exhibit highly intense electrochemiluminescence (ECL), making them suitable for applications in sensing, lighting, and display technologies. Such studies highlight the utility of thiazole and pyrazole derivatives in developing new materials with desirable optical properties (C. Feng et al., 2016).

properties

IUPAC Name

2-[2-(oxan-2-yloxy)ethoxy]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c13-10(14)8-7-18-11(12-8)17-6-5-16-9-3-1-2-4-15-9/h7,9H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKMXOQBSUGIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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